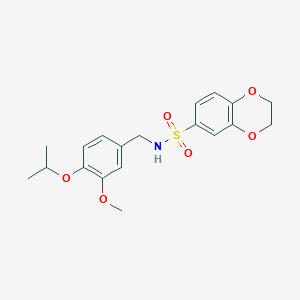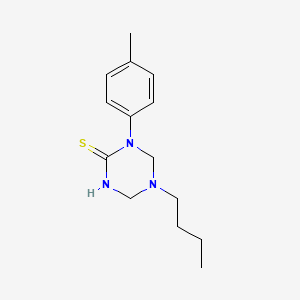
N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
描述
N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a critical role in many physiological processes, including osmosensation, mechanosensation, thermosensation, and pain perception. GSK1016790A has been extensively studied as a tool compound to probe the function of TRPV4 and to explore its therapeutic potential in various diseases.
作用机制
N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as an agonist of TRPV4 by binding to a specific site on the channel and inducing a conformational change that leads to the opening of the channel pore and the influx of calcium ions. TRPV4 activation by N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to mediate various physiological responses, such as cell swelling, membrane depolarization, and release of neurotransmitters and hormones.
Biochemical and physiological effects:
N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and tissue context. In general, TRPV4 activation by N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide leads to calcium influx and subsequent activation of downstream signaling pathways, such as protein kinases and phospholipases. N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to induce cell swelling and membrane depolarization in TRPV4-expressing cells, as well as to stimulate the release of neurotransmitters and hormones, such as glutamate, substance P, and oxytocin.
实验室实验的优点和局限性
N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool compound for TRPV4 research. It is a potent and selective agonist of TRPV4, with little or no activity on other TRP channels or ion channels. It is also water-soluble and stable, and can be easily synthesized and purified. However, N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations as well. It is a sulfonamide compound, which may have off-target effects on other proteins or enzymes. It is also relatively expensive and may not be readily available in some laboratories.
未来方向
There are several future directions for N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide research. One direction is to further investigate the role of TRPV4 in various physiological and pathological processes, such as osteoarthritis, pulmonary edema, and bladder dysfunction. Another direction is to develop more potent and selective TRPV4 agonists or antagonists for therapeutic applications. Finally, N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be used as a template for the design and synthesis of novel sulfonamide compounds with improved pharmacological properties and selectivity.
科学研究应用
N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used as a pharmacological tool to investigate the function of TRPV4 in various physiological and pathological processes. It has been shown to activate TRPV4 in a dose-dependent manner and to induce calcium influx and membrane currents in TRPV4-expressing cells. N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used to study the role of TRPV4 in osmosensation, mechanosensation, thermosensation, and pain perception, as well as in various diseases, such as osteoarthritis, pulmonary edema, and bladder dysfunction.
属性
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-13(2)26-17-6-4-14(10-18(17)23-3)12-20-27(21,22)15-5-7-16-19(11-15)25-9-8-24-16/h4-7,10-11,13,20H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCVVRHOEGEVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(propan-2-yloxy)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4673190.png)
![methyl [4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)-2-methylphenoxy]acetate](/img/structure/B4673196.png)


![5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673230.png)
![ethyl 2-(cyclopropyl{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4673239.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4673244.png)
![methyl 4-{[3-(3,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4673248.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4673254.png)
![3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4673256.png)
![4-[(2,6-dichlorophenyl)acetyl]morpholine](/img/structure/B4673264.png)
![3-(4-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4673278.png)
![3-[4-(allyloxy)-3-bromophenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4673279.png)
![N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4673284.png)